2-((1,4-Diazepan-1-yl)sulfonyl)benzo[d]thiazole
Description
Properties
Molecular Formula |
C12H15N3O2S2 |
|---|---|
Molecular Weight |
297.4 g/mol |
IUPAC Name |
2-(1,4-diazepan-1-ylsulfonyl)-1,3-benzothiazole |
InChI |
InChI=1S/C12H15N3O2S2/c16-19(17,15-8-3-6-13-7-9-15)12-14-10-4-1-2-5-11(10)18-12/h1-2,4-5,13H,3,6-9H2 |
InChI Key |
ZQELRBNDJUTMOO-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCN(C1)S(=O)(=O)C2=NC3=CC=CC=C3S2 |
Origin of Product |
United States |
Preparation Methods
Synthesis of 2-Mercaptobenzothiazole
The benzothiazole core is typically synthesized via cyclization of substituted anilines with carbon disulfide or thiourea derivatives. For example:
Key Conditions :
Oxidation to Sulfonyl Chloride
The mercapto (-SH) group is oxidized to a sulfonyl chloride (-SOCl) using chlorine gas or oxone in acidic media:
Optimization Notes :
Coupling with 1,4-Diazepane
The sulfonyl chloride intermediate reacts with 1,4-diazepane in the presence of a base (e.g., triethylamine or pyridine):
Reaction Conditions :
-
Solvents: Dichloromethane (DCM) or tetrahydrofuran (THF).
-
Temperature: Room temperature to 40°C.
Direct Assembly via Oxidative Cyclization
Formation of Benzothiazole-Sulfonamide Hybrids
Recent advances leverage oxidative cyclization to assemble the benzothiazole ring while introducing the sulfonamide group. A representative protocol involves:
-
Sulfide Intermediate : React 2-aminothiophenol with 1,4-diazepane-1-sulfonyl chloride.
-
Oxidative Cyclization : Use dimethyl sulfoxide (DMSO) as an oxidant to form the benzothiazole ring:
Key Findings :
Photocatalytic Methods
g-C3_33N4_44-Mediated Synthesis
Inspired by methods for analogous benzothiazoles, visible-light photocatalysis using graphitic carbon nitride (g-CN) offers a green alternative:
Conditions :
-
Solvent: Dimethyl sulfoxide (DMSO).
-
Light: 400–410 nm LED irradiation.
Comparative Analysis of Methods
Mechanistic Insights
Sulfonylation Reaction Dynamics
The coupling of 1,4-diazepane with the sulfonyl chloride proceeds via a nucleophilic acyl substitution mechanism:
Chemical Reactions Analysis
Types of Reactions
2-((1,4-Diazepan-1-yl)sulfonyl)benzo[d]thiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol at 0°C.
Substitution: Sodium methoxide in methanol at reflux temperature.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of sulfoxide derivatives.
Substitution: Formation of substituted benzo[d]thiazole derivatives.
Scientific Research Applications
Antiviral Activity
Recent studies have highlighted the potential of thiazole-based compounds, including derivatives of 2-((1,4-Diazepan-1-yl)sulfonyl)benzo[d]thiazole, in combating viral infections. For instance, thiazolidinone derivatives have shown inhibitory effects against the main protease of SARS-CoV-2. In a study involving docking analysis of various thiazolidinone compounds, certain derivatives exhibited promising binding affinities and IC50 values indicating their potential as antiviral agents against COVID-19 .
Antimicrobial Properties
Thiazole derivatives are known for their antimicrobial properties. The incorporation of the diazepane ring enhances the bioactivity of these compounds. Research has demonstrated that certain thiazole derivatives can inhibit the growth of various bacterial strains, suggesting their utility in developing new antimicrobial agents .
Anticancer Activity
Compounds containing thiazole and diazepane structures have been investigated for their anticancer properties. The structural features of this compound may contribute to its ability to interfere with cancer cell proliferation and induce apoptosis. Various studies have reported that modifications in the thiazole ring can lead to enhanced cytotoxicity against cancer cell lines .
Neurological Applications
The diazepane moiety is known for its psychoactive properties, which may render compounds like this compound suitable for neurological applications. Research on similar compounds suggests they could be explored for their effects on neurotransmitter systems and potential use in treating neurological disorders .
Case Studies
Mechanism of Action
The mechanism of action of 2-((1,4-Diazepan-1-yl)sulfonyl)benzo[d]thiazole involves its interaction with various molecular targets and pathways. The benzo[d]thiazole ring can interact with enzymes and proteins, inhibiting their activity and leading to the compound’s biological effects. The diazepane ring can enhance the compound’s binding affinity to its targets, increasing its potency .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Observations :
- Sulfonyl vs. Thio/Sulfanediyl Linkers : The sulfonyl group in the target compound enhances polarity and hydrogen-bonding capacity compared to thioether or sulfanediyl bridges in analogs like those in Table 1. This difference may affect pharmacokinetic properties such as membrane permeability and metabolic stability .
- Synthetic Routes : The target compound likely requires sulfonation steps, whereas analogs with thio/sulfanediyl groups utilize oxidative coupling or nucleophilic substitution .
Physicochemical Properties
Table 2: Physicochemical Data (Selected Compounds)
Key Observations :
- Higher molecular weight analogs (e.g., 2o and 3a) exhibit lower solubility due to extended aromatic systems .
Biological Activity
2-((1,4-Diazepan-1-yl)sulfonyl)benzo[d]thiazole is a heterocyclic compound that has garnered attention for its potential biological activities. This compound features a benzothiazole moiety linked to a diazepane ring, which contributes to its unique chemical properties and biological effects. The focus of this article is to explore the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Synthesis
The molecular formula for this compound is with a molecular weight of approximately 297.40 g/mol. The synthesis typically involves the reaction of benzothiazole derivatives with diazepane under specific conditions, often employing sodium hydride in polar aprotic solvents such as dimethylformamide (DMF) to facilitate nucleophilic substitution reactions .
Antimicrobial Properties
Research indicates that compounds containing the benzothiazole structure exhibit significant antimicrobial activity. For instance, studies have shown that derivatives of benzothiazole can inhibit the growth of various bacterial strains, suggesting potential applications as antibacterial agents .
Acetylcholinesterase Inhibition
A notable area of investigation is the inhibitory effect on acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases such as Alzheimer's. Compounds similar in structure to this compound have demonstrated promising AChE inhibitory activity. For example, certain derivatives exhibited IC50 values as low as 0.027 μM, indicating potent inhibition .
Anticancer Activity
The anticancer potential of this compound has also been explored. In vitro studies have shown that related compounds can induce apoptosis in cancer cells and inhibit cell proliferation. For instance, compounds tested against MDA-MB-436 breast cancer cells demonstrated significant cytotoxicity with IC50 values ranging from 2.57 to 11.50 µM .
The mechanisms underlying the biological activities of this compound are multifaceted:
- Enzyme Inhibition : The compound acts as an inhibitor of AChE and other enzymes like butyrylcholinesterase and monoamine oxidases (MAOs). These interactions are crucial for its neuroprotective effects and potential use in treating Alzheimer's disease .
- Cell Cycle Modulation : Studies have shown that certain derivatives can influence cell cycle progression, leading to increased apoptosis in cancer cells .
Case Studies
Several case studies highlight the efficacy of benzothiazole derivatives:
- Alzheimer's Disease Research : A study synthesized a series of compounds based on benzothiazole and evaluated their AChE inhibition through in vitro assays. The most effective compound showed an IC50 value of 2.7 µM, demonstrating significant promise for therapeutic development against Alzheimer’s disease .
- Anticancer Studies : Another investigation focused on the antiproliferative effects of benzothiazole derivatives on breast cancer cell lines. The results indicated that these compounds could effectively inhibit cancer cell growth and induce apoptosis .
Comparative Analysis
The following table summarizes the biological activities and corresponding IC50 values for various compounds related to this compound:
| Compound Name | Biological Activity | IC50 Value (µM) |
|---|---|---|
| This compound | AChE Inhibition | 0.027 |
| Benzothiazole Derivative A | Anticancer (MDA-MB-436) | 2.57 |
| Benzothiazole Derivative B | Anticancer (MDA-MB-436) | 9.62 |
Q & A
Q. Advanced
- Catalyst Screening : Magnetic nanoparticle-supported Cu complexes (e.g., Fe₃O₄@AMBA-CuI) enhance coupling efficiency in sulfide/sulfonyl bond formation .
- Base Selection : KOAc outperforms weaker bases (e.g., Na₂CO₃) in promoting deprotonation and reducing side reactions .
- Solvent-Free Conditions : Reduces steric hindrance and improves reaction kinetics, as demonstrated in Friedel-Crafts acylation protocols .
How can DFT calculations predict the electronic properties of this compound?
Advanced
Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) models electronic structure:
- HOMO-LUMO Analysis : Predicts reactivity and charge transfer interactions. Exact exchange terms improve accuracy for sulfonyl and diazepane moieties .
- Molecular Electrostatic Potential (MEP) : Maps nucleophilic/electrophilic sites for docking studies .
- Thermochemical Data : Calculates bond dissociation energies (e.g., S–N bonds) to assess stability .
How do structural modifications influence biological activity?
Q. Advanced
- Substituent Effects : Electron-withdrawing groups (e.g., -NO₂) on the benzothiazole ring enhance antimicrobial activity but may reduce solubility. Halogenation (e.g., -Br) improves target binding via hydrophobic interactions .
- Diazepane Ring Flexibility : Modifying the 1,4-diazepane substituents (e.g., methyl groups) can alter pharmacokinetics by affecting metabolic stability .
What mechanistic insights explain its role in radical-mediated reactions?
Advanced
Under photoredox/NHC dual catalysis, the sulfonyl group acts as a radical precursor. For example:
- Proton-Coupled Electron Transfer (PCET) : Generates difluoromethyl radicals from 2-((difluoromethyl)sulfonyl)benzo[d]thiazole, enabling acyl difluoromethylation of alkenes .
- Radical Coupling : Benzothiazole stabilizes ketyl radicals, facilitating cross-coupling with olefin-derived radicals .
How should researchers address contradictory bioactivity data across studies?
Q. Advanced
- Assay Standardization : Control variables like cell line passage number, incubation time, and solvent (DMSO concentration) .
- SAR (Structure-Activity Relationship) Validation : Compare analogues (e.g., 2-(phenylthio) vs. sulfonyl derivatives) to isolate contributing functional groups .
- Computational Validation : Use molecular docking (e.g., AutoDock Vina) to verify binding poses with targets like COX-2 or DNA topoisomerases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
